molecular formula C7H6F2 B1202308 2,4-Difluorotoluene CAS No. 452-76-6

2,4-Difluorotoluene

Cat. No. B1202308
CAS RN: 452-76-6
M. Wt: 128.12 g/mol
InChI Key: MPXDAIBTYWGBSL-UHFFFAOYSA-N
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Description

2,4-Difluorotoluene (2,4-DFT) is an organofluorine compound with the chemical formula C7H6F2. It is an aromatic compound with a pungent odor and is a colorless liquid at room temperature. 2,4-DFT is used in a variety of industrial and research applications due to its unique properties. It is an important intermediate in the production of pharmaceuticals, pesticides, and other compounds. In addition, it has also been used as a starting material for the synthesis of other compounds.

Scientific Research Applications

  • Nucleic Acid Recognition and Polymerase Interactions : 2,4-Difluorotoluene has been used as a nonpolar isostere of thymidine, a key component of DNA, to study hydrogen bonding in nucleic acid recognition and interactions with polymerases. This application offers insights into the role of electrostatic interactions in DNA and RNA recognition, particularly in triple helical structures (Kumar & Rozners, 2021).

  • DNA Replication Studies : this compound's resemblance to the DNA base thymine has led to its use in studies investigating the replication of DNA base pairs. It has been a subject of debate, particularly in understanding the role of Watson-Crick hydrogen bonds and steric effects in DNA replication (Kool & Sintim, 2006).

  • Electronic State Spectroscopies : Investigations into the valence and Rydberg excitations of this compound have been conducted using vacuum ultraviolet synchrotron radiation, providing insights into the molecular properties relevant to atmospheric chemistry (Barbosa et al., 2016).

  • Molecular Structure and Dynamics : Studies on the rotational spectrum and internal rotation barriers of this compound contribute to our understanding of its molecular structure and dynamics. This research is crucial in the fields of molecular physics and chemistry (Nair et al., 2017).

  • Exploring Hydrogen Bonding Capabilities : The ability of this compound to form hydrogen bonds has been a subject of significant research, especially in the context of its interactions with adenine. This research has implications for understanding molecular interactions in DNA (Guerra & Bickelhaupt, 2003).

  • Environmental Applications : Research on the photolysis lifetimes of this compound in the Earth's atmosphere highlights its relevance in environmental studies, particularly in understanding atmospheric chemistry and the impact of various compounds on the environment.

Safety and Hazards

2,4-Difluorotoluene is flammable . Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Vapors may form explosive mixtures with air .

Future Directions

2,4-Difluorotoluene has been used extensively to probe the relative importance of shape and hydrogen bonding for correct nucleotide insertion by DNA polymerases . The steric hypothesis for DNA replication, which suggests that steric effects, rather than hydrogen bonds, are the main arbiters of DNA replication fidelity, is now widely accepted among biochemists . This changing paradigm has been reflected in textbooks .

Biochemical Analysis

Biochemical Properties

2,4-Difluorotoluene plays a significant role in biochemical reactions, particularly as a nucleotide analog. It has been synthesized and incorporated into DNA, where it undergoes replication by DNA polymerase enzymes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of new hydrophobic isosteres of pyrimidines and purine nucleosides . The nature of these interactions is primarily hydrophobic, as this compound mimics the shape of thymidine but lacks hydrogen bonding capacity .

Cellular Effects

This compound influences various cellular processes by acting as a non-polar, hydrophobic mimic of thymidine. When incorporated into DNA, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to be specifically and efficiently replicated by DNA polymerase enzymes, despite its low capacity for hydrogen bonding . This unique property allows researchers to probe the significance of Watson-Crick hydrogen bonding in DNA-protein interactions and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through shape complementarity rather than hydrogen bonding. It is recognized and replicated by DNA polymerase enzymes as if it were thymidine . This steric hypothesis suggests that the shape of the molecule is the key factor in its interaction with enzymes and other biomolecules. The compound’s non-polar nature and lack of hydrogen bonding capacity make it an excellent tool for studying the role of steric effects in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be stably incorporated into DNA and undergo replication without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be efficiently incorporated into DNA and replicated by DNA polymerase enzymes . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage levels to avoid any harmful consequences in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes and cofactors involved in DNA replication and repair . Its incorporation into DNA as a thymidine analog can affect metabolic flux and metabolite levels, providing insights into the regulation of nucleotide metabolism and the role of non-polar nucleoside analogs in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its non-polar nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . The compound’s localization and accumulation can influence its activity and function, making it a valuable tool for studying cellular transport mechanisms and distribution patterns.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its incorporation into DNA. Once incorporated, it can be found in the nucleus, where it participates in DNA replication and repair processes The compound’s activity and function are influenced by its localization, as it can affect the stability and integrity of the DNA duplex

properties

IUPAC Name

2,4-difluoro-1-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPXDAIBTYWGBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)F
Source PubChem
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID70196429
Record name Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Difluorotoluene
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CAS RN

452-76-6
Record name 2,4-Difluoro-1-methylbenzene
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Record name 2,4-Difluorotoluene
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Synthesis routes and methods

Procedure details

DE-A 2,333,849 discloses that 2,4-difluorobenzaldehyde can be converted into 2,4-difluorobenzyl alcohol in a yield of 68.6% by hydrogenation over Raney nickel. Disadvantages of this process are not only the large amount of catalyst (31 g per mol) and the large amount of a solvent (1100 ml per mole) but also the unsatisfactory yield of 68.6%. These factors result in an unsatisfactory space-time yield. The aldehyde used was obtained here from the difficult-to-obtain 2,4-difluorotoluene by side-chain chlorination and subsequent hydrolysis.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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